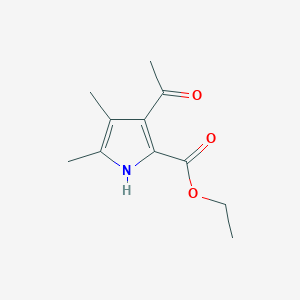

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: Not explicitly provided, referenced in ) is a pyrrole-derived heterocyclic compound with a 1H-pyrrole core substituted with acetyl, methyl, and ethyl ester groups. Pyrrole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and antimalarial properties. This compound features an acetyl group at position 3, methyl groups at positions 4 and 5, and an ethyl carboxylate at position 2. Its structural uniqueness lies in the electron-withdrawing acetyl group, which may influence electronic properties and intermolecular interactions, as demonstrated in computational studies of related compounds.

Properties

IUPAC Name |

ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-5-15-11(14)10-9(8(4)13)6(2)7(3)12-10/h12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCCFLZRLLFPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with acetylacetone in the presence of a base, followed by cyclization to form the pyrrole ring . The reaction conditions typically include:

Base: Sodium ethoxide or potassium tert-butoxide

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. It is utilized in various chemical reactions, including:

- Oxidation: Can be oxidized to form pyrrole derivatives.

- Reduction: Reduction reactions lead to reduced pyrrole compounds.

- Substitution: Electrophilic and nucleophilic substitutions occur at different positions on the pyrrole ring.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various pathogens.

- Anticancer Activity: Investigations into its cytotoxic effects reveal promise in cancer treatment protocols.

Medicine

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is explored as a precursor for developing pharmaceutical agents. Its unique structural features allow it to interact with specific biological targets, potentially leading to novel therapeutic agents.

Industrial Applications

The compound finds use in the production of:

- Dyes and Pigments: Its structural properties allow for incorporation into various dye formulations.

- Other Industrial Chemicals: It serves as an intermediate in synthesizing various industrial chemicals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate against common bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies demonstrated that derivatives of this compound induced apoptosis in cancer cell lines. The mechanism involved the activation of specific apoptotic pathways, highlighting its potential application in cancer therapeutics.

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at Position 3

The acetyl group at position 3 distinguishes this compound from analogues:

- Ethyl 3-[2-(ethoxycarbonyl)ethyl]-4,5-dimethyl-1H-pyrrole-2-carboxylate (): Features an ethoxycarbonyl ethyl group instead of acetyl. This bulkier substituent may reduce solubility in polar solvents but enhance π-π stacking interactions in solid-state structures.

Table 1: Substituent Effects on Key Properties

Substituent Variations at Position 1

- The trimethoxybenzyl moiety is associated with improved binding to hydrophobic protein pockets.

Spectroscopic and Computational Analyses

NMR and Mass Spectrometry

Computational Insights

- DFT and AIM Studies: For ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate (), the acetyl group’s electron-withdrawing nature lowers the HOMO-LUMO gap compared to amino-substituted analogues, increasing electrophilicity.

- NLO Properties: Acetyl and ester groups contribute to nonlinear optical (NLO) activity, as seen in ethyl-3,5-dimethyl-4-[(toluenesulfonyl)-hydrazonomethyl]-1H-pyrrole-2-carboxylate ().

Biological Activity

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole derivative with the molecular formula C11H15NO3, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate features a pyrrole ring substituted with an ethyl ester group, an acetyl group, and two methyl groups. The structural arrangement contributes to its unique chemical reactivity and potential biological activity. The compound is slightly soluble in water and has a melting point around 143 °C, indicating stability under standard laboratory conditions.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO3 |

| Molar Mass | ~209.24 g/mol |

| Melting Point | ~143 °C |

| Solubility | Slightly soluble in water |

The biological activity of ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and non-covalent interactions. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that similar pyrrole derivatives exhibit promising antimicrobial properties. Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is hypothesized to possess antimicrobial activity based on its structural similarities to other effective compounds. For instance, pyrrole-based compounds have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Properties

Pyrrole derivatives have also been explored for their anticancer potential. Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate may exhibit similar properties due to its structural features that allow interaction with cancer cell pathways. Compounds in this class have shown effectiveness in inhibiting cell growth and inducing apoptosis in various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrole derivatives:

- Antibacterial Activity : A study tested various pyrrole derivatives against E. faecalis, P. aeruginosa, and K. pneumoniae. The results showed that certain derivatives had MIC values comparable to standard antibiotics like ciprofloxacin .

- Anticancer Activity : Research on similar compounds indicated that they could inhibit the growth of breast cancer cells (MCF-7) by inducing apoptosis and affecting cell cycle progression . Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate's potential in this area remains to be fully explored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Knorr-type condensation reactions. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (a precursor) is prepared by condensing acetylacetone with ethyl oximinoacetoacetate under acidic conditions . Subsequent acetylation at the 3-position can be achieved using acetyl chloride or acetic anhydride in the presence of a catalyst. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side products like over-acetylated derivatives or ring-opened intermediates. Purity is confirmed via elemental analysis, NMR, and HPLC .

Q. How is the structure of Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, related pyrrole derivatives crystallize in dimeric forms via N–H···O hydrogen bonds, with planar geometry confirmed by torsional angles <5° . Spectroscopic methods include:

- ¹H/¹³C NMR : Methyl groups (δ ~2.2–2.5 ppm), ester carbonyl (δ ~165–170 ppm), and acetyl resonance (δ ~190–200 ppm) .

- FT-IR : Stretching bands for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 223.12 for the parent ion) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Electrophilic Fukui functions : To identify reactive sites for nucleophilic/electrophilic attacks .

- HOMO-LUMO gaps : Correlate with experimental UV-Vis spectra (e.g., λmax ~280–320 nm) .

- Intramolecular hydrogen bonding : AIM (Atoms in Molecules) analysis quantifies bond critical points (ρ ~0.02–0.03 a.u.) for dimer stabilization .

- Note : Solvent effects (e.g., toluene-d8) are modeled using the Polarizable Continuum Model (PCM) .

Q. How do structural modifications (e.g., substituent variations) affect the bioactivity of pyrrole carboxylate derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Acetyl vs. non-acetylated derivatives : Acetyl groups enhance tubulin-binding activity in antitumor agents by increasing hydrophobic interactions .

- Methyl substitution : 3,5-Dimethyl groups improve metabolic stability compared to unsubstituted analogs .

- Ester vs. amide derivatives : Ethyl esters exhibit higher solubility in apolar solvents, while amides (e.g., in Example 48 ) show improved pharmacokinetic profiles.

Q. What challenges arise in crystallizing Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate, and how are they resolved?

- Methodological Answer : Challenges include polymorphism and solvent inclusion. Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.